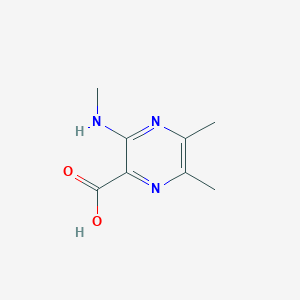
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazine family This compound is characterized by its unique structure, which includes a pyrazine ring substituted with methyl and methylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the electrolytic oxidation of 2,5-dimethyl or 2-methyl-5-(substituted) methylpyrazine . This process typically requires specific reaction conditions, including the use of appropriate electrolytes and controlled voltage to achieve the desired oxidation state.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: Substitution reactions can occur at the methyl or methylamino groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may require specific catalysts or conditions, such as acidic or basic environments, to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions may produce amines or alcohols.
Aplicaciones Científicas De Investigación
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic effects.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. In chemical reactions, its reactivity is influenced by the electronic properties of the pyrazine ring and the substituents attached to it.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylpyrazine: A related compound with similar structural features but lacking the carboxylic acid and methylamino groups.
3-Hydroxy-5,6-dimethylpyrazine-2-carboxamide: A compound with a hydroxyl group and carboxamide functionality, used in different applications.
5-Methyl-2-pyrazinecarboxylic acid: Another pyrazine derivative with a single methyl group and carboxylic acid functionality.
Uniqueness
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid is unique due to the presence of both methyl and methylamino groups on the pyrazine ring, which can influence its chemical reactivity and potential applications. This combination of functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Propiedades
Número CAS |
90091-00-2 |
|---|---|
Fórmula molecular |
C8H11N3O2 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
5,6-dimethyl-3-(methylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c1-4-5(2)11-7(9-3)6(10-4)8(12)13/h1-3H3,(H,9,11)(H,12,13) |
Clave InChI |
JMFHOPLPBLKLRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C(=N1)C(=O)O)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




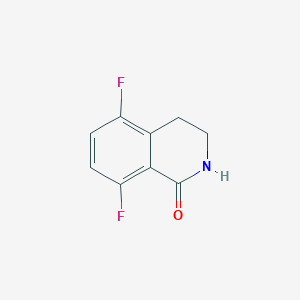
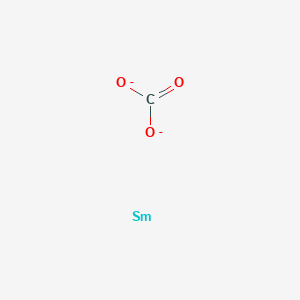
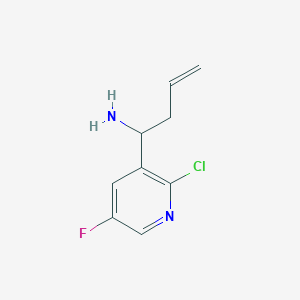
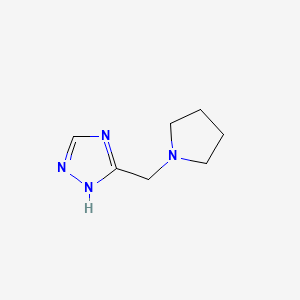
![cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate](/img/structure/B13118231.png)

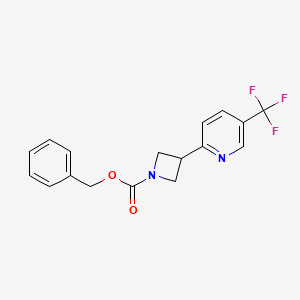
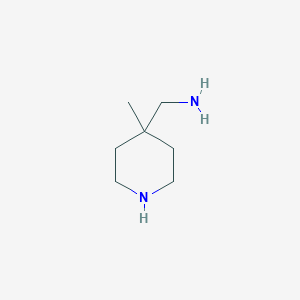
![Spiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13118259.png)
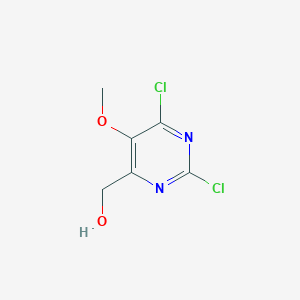
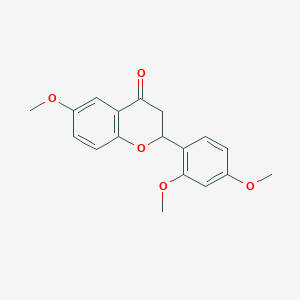
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B13118276.png)
